BenchChemオンラインストアへようこそ!

5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

Regiochemistry Pharmacophore Modeling Heterocyclic Chemistry

This distinct 5-methylisoxazole-3-carboxamide derivative is a privileged scaffold for P2X3/P2X2/3 antagonist and kinase inhibitor programs. The non-interchangeable 3-carboxamide regiochemistry is critical for binding kinetics, with isomeric shifts (e.g., to 5-carboxamide) fundamentally altering biological activity profiles. Sourcing this precise compound with rigorous analytical certification is essential for SAR reproducibility, particularly for assays dissecting homotrimeric vs. heterotrimeric receptor contributions in pain signaling. Its chemotype also serves as a key probe for kinase selectivity panels and a stable starting point for bifunctional molecule design. Ensure your research is built on the correct pharmacophore.

Molecular Formula C20H15N3O3S
Molecular Weight 377.42
CAS No. 941903-10-2
Cat. No. B2984654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
CAS941903-10-2
Molecular FormulaC20H15N3O3S
Molecular Weight377.42
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C20H15N3O3S/c1-13-11-17(23-26-13)19(24)22-20-21-18(12-27-20)14-7-9-16(10-8-14)25-15-5-3-2-4-6-15/h2-12H,1H3,(H,21,22,24)
InChIKeyGYEQUMXLGYYEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide: A Specialized Heterocyclic Scaffold for Targeted Probe and Lead Discovery


5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide (CAS 941903-10-2) is a synthetic, poly-heterocyclic small molecule featuring a 5-methylisoxazole-3-carboxamide core linked to a 4-(4-phenoxyphenyl)-substituted thiazole. This compound belongs to a class of thiazole-oxazole-carboxamide conjugates that have been claimed in patents as P2X3/P2X2/3 antagonists [1] and as kinase inhibitors [2], indicating a privileged scaffold for modulating specific protein targets relevant to pain, inflammation, and oncology. The distinct regiochemistry of the oxazole connection (3-carboxamide vs. the isomeric 5-carboxamide) provides a unique hydrogen-bonding and spatial orientation profile that can critically alter binding kinetics and selectivity compared to its positional isomers [3]. While specific in-house biological data for this compound remain largely non-public, its structural features define a clear, non-interchangeable niche for structure-activity relationship (SAR) exploration and lead optimization programs.

Why Procuring 5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide Requires Precise Structural Verification


Seemingly minor structural modifications in this compound class result in profound, non-linear changes in biological activity. The specific 5-methyl-1,2-oxazole-3-carboxamide isomer cannot be substituted with its 5-carboxamide counterpart (CAS 941993-66-4) , as the isomeric shift fundamentally rewires the pharmacophore's hydrogen-bond donor/acceptor topology [1]. Likewise, replacing the 4-phenoxyphenyl group on the thiazole with simpler aryl (e.g., pyridinyl in CHEMBL2098356) or benzyl groups can invert target selectivity or abolish potency, a phenomenon observed across analogous isoxazole-carboxamide series targeting COX-2 [2]. The combined thiazole-oxazole core generates a unique, planar bidentate conformation for metal ion chelation or pi-stacking, and subtle alterations to the regiochemistry—even a single atom shift—have been shown to alter P2X3 antagonist IC50 values by an order of magnitude within a patent dataset [3]. Therefore, sourcing the exact compound with rigorous analytical certification is not a trivial procurement check but a scientific necessity to ensure experimental reproducibility and to build on existing SAR knowledge derived from this precise connectivity.

Quantitative Evidence Differentiating 5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide for Procurement Decision-Making


Regiochemical Specificity: 3-Carboxamide vs. 5-Carboxamide Isomerism Determines Hydrogen-Bonding Topology

The target compound (5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide) is regiochemically distinct from its closest commercially available analog, N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 941993-66-4). In the target, the carboxamide linker is attached to the oxazole's 3-position, whereas in the analog it is at the 5-position. This difference alters the dihedral angle between the oxazole and the central amide, critically affecting the directionality of the N-H donor and C=O acceptor vectors that form key interactions in ATP-binding pockets [1]. Patent data on related P2X3 antagonists demonstrate that analogous 3- vs. 5-substitution shifts can change binding affinity by a factor of >10-fold [2]. This structural difference is absolute; the two compounds cannot be considered interchangeable for any SAR campaign requiring precise spatial orientation of the pharmacophore.

Regiochemistry Pharmacophore Modeling Heterocyclic Chemistry

Heteroaryl Thiazole Substituent Differentiation: 4-Phenoxyphenyl vs. Pyridinyl Modulates Lipophilicity and Target Engagement

The 4-phenoxyphenyl substituent on the thiazole ring of the target compound imparts significantly higher lipophilicity (estimated XLogP >4.0) compared to the pyridinyl-bearing comparator 5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide (CHEMBL2098356, XLogP ~2.5) [1]. This difference is crucial for biological targets with deep hydrophobic pockets. In the P2X3 antagonist patent landscape, 4-substituted thiazoles with large hydrophobic groups are preferentially claimed for activity, whereas polar heterocycles often lead to a loss of potency [2]. Quantitative structure-activity relationship (QSAR) models from analogous isoxazole series predict a logP increase of 1.5 units correlates with a 5- to 20-fold increase in inhibitory potency for membrane-embedded targets due to improved membrane partitioning [3]. This makes the target the superior probe for studying hydrophobic antagonist binding modes.

Lipophilicity P2X3 Receptor Kinase Inhibitor

Scaffold Uniqueness vs. Thiazole-Schiff Base Analogs: The Carboxamide Bridge is Essential for Metabolic Stability

The target compound possesses a stable carboxamide linkage bridging the thiazole and isoxazole rings, in contrast to the hydrolytically labile imine (Schiff base) bond present in related 4-phenoxyphenyl-thiazole-Schiff base derivatives [1]. The carboxamide bond is resistant to non-enzymatic hydrolysis at physiological pH, ensuring the compound remains structurally intact throughout cell-based assays, whereas Schiff bases have half-lives of only a few hours in assay media (e.g., t1/2 < 6 h in PBS at pH 7.4) [2]. This stability translates directly to experimental reliability: the target compound will maintain a constant, defined concentration over 24-72 hour incubation periods typical of antiproliferative or reporter gene assays, avoiding the confounding effects of degradation products that can produce false negatives or off-target artifacts [3].

Metabolic Stability Chemical Stability SAR Analysis

Selectivity over ACC Inhibition: A Differentiated Profile from the 4-Phenoxy-Phenyl Isoxazole Antiproliferative Series

A closely related yet distinct compound class, the 4-phenoxy-phenyl isoxazoles (e.g., compound 6g), demonstrates potent Acetyl-CoA Carboxylase (ACC) inhibition with an IC50 of 99.8 nM and strong antiproliferative activity on MDA-MB-231 cells (IC50 ~0.21 µM) [1]. However, the target compound incorporates a thiazole ring not present in that series, which disrupts the key thiophene–ACC1 allosteric pocket interaction identified as critical for the ACC inhibitor pharmacophore. By introducing this additional heterocycle, the target compound is expected to have a markedly different target engagement profile, shifting its activity away from ACC and toward the P2X purinergic receptors or kinases, as claimed in the patent family [2]. This divergence is valuable for researchers seeking to deconvolute polypharmacology in oncology programs where separating ACC-mediated metabolic toxicity from on-target anti-proliferative effects is essential.

Target Selectivity Acetyl-CoA Carboxylase Anticancer

Optimal Research Scenarios for Deploying 5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide


1. Validating P2X3 vs. P2X2/3 Subtype Antagonism in Neuropathic Pain Models

Based on its patent classification, this compound is optimally deployed as a pharmacological tool to dissect P2X3 homotrimeric versus P2X2/3 heterotrimeric receptor contributions to chronic pain signaling [1]. Its unique 4-phenoxyphenyl-thiazole motif is claimed to confer subtype selectivity, and the carboxamide linkage at the oxazole 3-position is critical for this binding mode. Use this compound in electrophysiological patch-clamp assays on recombinant human P2X3 and P2X2/3 channels to generate selectivity ratios, benchmarked against the non-selective antagonist TNP-ATP, to validate target engagement in sensory neuron cultures.

2. Chemical Probe for Kinase Selectivity Screening Panels

The oxazole-thiazole-carboxamide core is a recognized kinase hinge-binding motif [2]. This specific analog should be included in a focused kinase selectivity panel (e.g., against a panel of 50 therapeutically relevant kinases) to identify any unexpected off-target activities beyond P2X receptors. Its stable carboxamide bridge ensures assay integrity over long incubation times, making it a reliable standard for profiling the kinome-wide activity of this chemotype. This directly addresses a gap left by the metabolically unstable Schiff-base analogs which degrade before accurate IC50 determinations can be made.

3. Lead Optimization Scaffold for Dual P2X3/COX-2 Inhibitors in Inflammatory Pain

The isoxazole-carboxamide framework shares a pharmacophoric overlap with known COX-2 selective inhibitors [3]. This compound can serve as a starting point for fragment-based drug discovery (FBDD) aiming to merge P2X3 antagonism (neuropathic component) with COX-2 inhibition (inflammatory component) in a single bifunctional molecule. The 5-methyl group on the oxazole is a key vector that can be substituted to tune COX-2 isoform selectivity, and its structure-activity relationship can be compared to the unsubstituted analog to validate the steric requirements of the COX-2 side pocket.

4. Antifungal Hit Expansion with Targeted Physicochemical Properties

Given the antifungal activity observed for structurally related thiazole-carboxamide derivatives against Trichophyton mentagrophytes (with MICs as low as 31.25 µmol/mL for optimized analogs) [4], this compound can be deployed in antifungal screening cascades. Its calculated higher logP suggests enhanced fungal cell membrane penetration. Comparative MIC determination against a small panel of dermatophytes (e.g., Trichophyton rubrum, Microsporum canis) will test the hypothesis that the 4-phenoxyphenyl group improves ergosterol biosynthesis inhibition relative to simpler phenyl-thiazole scaffolds.

Quote Request

Request a Quote for 5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.